molecular formula C11H9FO2 B7893058 3-Fluorophenyl-(3-furyl)methanol

3-Fluorophenyl-(3-furyl)methanol

Cat. No.: B7893058
M. Wt: 192.19 g/mol
InChI Key: JBVCWRVKSDVBEP-UHFFFAOYSA-N
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Description

3-Fluorophenyl-(3-furyl)methanol is a chiral secondary alcohol featuring a 3-fluorophenyl group and a 3-furyl moiety attached to a central carbon atom.

Properties

IUPAC Name

(3-fluorophenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVCWRVKSDVBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl-(3-furyl)methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-furylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-fluorobenzylmagnesium bromide reacts with 3-furylmethanol under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 3-Fluorophenyl-(3-furyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

3-Fluorophenyl-(3-furyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Aryl Group Modifications

Substituting the 3-fluorophenyl group with other aryl moieties significantly impacts biological and physicochemical properties:

Compound Molecular Formula Key Substituents Biological Activity (Example) Source
3-Fluorophenyl-(3-furyl)methanol* C₁₁H₉FO₂ 3-Fluorophenyl, 3-furyl Data limited; inferred from analogs
3-Furyl-(3-methoxyphenyl)methanol C₁₂H₁₂O₃ 3-Methoxyphenyl, 3-furyl Not reported; methoxy group enhances lipophilicity
3-Fluoro-6-methoxyphenyl-(3-furyl)methanol C₁₂H₁₁FO₃ 3-Fluoro-6-methoxyphenyl Structural analog; activity unspecified
3-Fluorophenyl-(2-pyridyl)methanol C₁₂H₁₀FNO 3-Fluorophenyl, 2-pyridyl Pyridyl group may alter binding affinity

Key Observations :

  • Electron-withdrawing vs. donating groups : Fluorine (electron-withdrawing) may reduce electron density at the aromatic ring, affecting interactions in biological systems compared to methoxy (electron-donating) analogs .

Positional Isomers: 2-Furyl vs. 3-Furyl Derivatives

The position of the oxygen in the furan ring (2- vs. 3-) critically influences activity:

Compound Furan Position Biological Activity (IC₅₀, μM) Source
7e (3-furyl) 3-furyl MCF-7: 11.40; T47D: 10.90
7b (2-furyl) 2-furyl MCF-7: 12.35; T47D: 8.70
64 (3-furyl) 3-furyl Inactive in PqsD inhibition
63 (2-furyl) 2-furyl Active in PqsD inhibition

Key Observations :

  • Cytotoxicity: 3-furyl and 2-furyl quinolone derivatives exhibit comparable potency against breast cancer cells (MCF-7, T47D), suggesting minimal positional dependence in this context .
  • Enzyme inhibition : The 2-furyl isomer (compound 63) shows enhanced PqsD inhibition, highlighting the importance of oxygen positioning for target engagement .

Heterocycle Replacement

Replacing the furyl group with other heterocycles modulates activity:

Compound Heterocycle Biological Activity Source
61, 62, 65–67 Thiophene Moderate PqsD inhibition
63 (2-furyl) Furan Improved PqsD inhibition
Pyridine derivatives Pyridine Moderate activity, no improvement

Key Observations :

  • Furan vs. thiophene : The oxygen atom in furan may offer superior hydrogen-bonding capacity compared to sulfur in thiophene, explaining enhanced activity in some assays .

Physicochemical Properties

While direct data for 3-Fluorophenyl-(3-furyl)methanol are scarce, analogs suggest:

  • logP : Estimated ~1.3–1.5 (comparable to 3-(3-Furyl)acrylic acid, logP 1.377) .
  • Stereochemistry: Chiral center at the methanol carbon; stereoselectivity in reactions is observed in similar 3-furylmethanol derivatives .

Biological Activity

3-Fluorophenyl-(3-furyl)methanol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by a fluorinated phenyl ring and a furyl moiety, has been investigated for various pharmacological effects, including anticancer properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 3-Fluorophenyl-(3-furyl)methanol is C11H10F O. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions. The furyl group contributes to the compound's ability to interact with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-Fluorophenyl-(3-furyl)methanol exhibit anticancer activity . For instance, derivatives containing the furyl group have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that 3-Fluorophenyl-(3-furyl)methanol may have similar potential, warranting further investigation.

Enzyme Interaction

The mechanism of action for 3-Fluorophenyl-(3-furyl)methanol may involve interactions with enzymes or receptors within biological systems. The structural characteristics of this compound allow it to bind selectively to certain protein targets, potentially altering their activity. For example, studies on related compounds indicate that they can act as enzyme inhibitors, which could be leveraged for therapeutic applications in metabolic disorders or cancer treatment.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into a series of fluorinated phenolic compounds revealed that those with structural similarities to 3-Fluorophenyl-(3-furyl)methanol showed significant inhibition of tumor growth in animal models . The study highlighted the importance of the fluorine atom in enhancing biological activity.
  • Enzyme Inhibition Studies : Research has also focused on the inhibitory effects of compounds containing the furyl moiety on specific enzymes involved in metabolic pathways. These studies suggest that such compounds can effectively modulate enzyme activity, leading to altered metabolic processes .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
3-Fluorophenyl-(3-furyl)methanolAnticancerTBD
Furyl-based derivativeEnzyme Inhibition5.2
Fluorinated phenolic compoundCytotoxicity10.1

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